molecular formula C6H14ClNO B2764027 [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride CAS No. 2550996-41-1

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

Cat. No. B2764027
CAS RN: 2550996-41-1
M. Wt: 151.63
InChI Key: DJZSFZUZNGAAID-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by a team of chemists at the University of California, Berkeley. Since then, ACPD has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride in laboratory experiments is its specificity for mGluRs, which allows for the selective modulation of these receptors without affecting other neurotransmitter systems. However, this compound can also be difficult to work with due to its low solubility and tendency to degrade over time.

Future Directions

There are a number of potential future directions for research on [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride, including investigations into its potential therapeutic applications in the treatment of neurological disorders, as well as its use as a tool for investigating the cellular mechanisms underlying learning and memory. Other potential areas of research include the development of more stable and bioavailable analogs of this compound, as well as investigations into the role of mGluRs in other physiological systems beyond the central nervous system.

Synthesis Methods

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride can be synthesized using a variety of methods, including the reaction of cyclopentanone with hydroxylamine in the presence of a reducing agent, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. This synthesis method has been widely used in the laboratory setting to produce this compound for research purposes.

Scientific Research Applications

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has been used in a variety of scientific studies, including investigations into the role of glutamate receptors in the brain, as well as potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction and as a tool for investigating the cellular mechanisms underlying learning and memory.

properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSFZUZNGAAID-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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